Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-

Thermal Stability Solid-State Properties Procurement Handling

Procure this high-purity (3-Methoxy-6-phenylpyridazin-4-yl)boronic acid (CAS 1015480-94-0) to reliably construct 4,6-diaryl/heteroaryl-pyridazin-3(2H)-one scaffolds. Its distinct 3-methoxy-6-phenyl substitution uniquely modulates transmetalation kinetics versus simpler analogs, minimizing protodeboronation and enhancing coupling yields (40–75%). The robust melting point (155.6–156.4 °C) and solid-state stability ensure consistent, reproducible results in high-throughput automated platforms. Perfect for medicinal chemistry teams building focused pyridazine libraries for CNS, anticancer, and anti-inflammatory programs.

Molecular Formula C11H11BN2O3
Molecular Weight 230.03 g/mol
Cat. No. B12283104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)-
Molecular FormulaC11H11BN2O3
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESB(C1=CC(=NN=C1OC)C2=CC=CC=C2)(O)O
InChIInChI=1S/C11H11BN2O3/c1-17-11-9(12(15)16)7-10(13-14-11)8-5-3-2-4-6-8/h2-7,15-16H,1H3
InChIKeyRINYKASHDLYLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boronic Acid B-(3-Methoxy-6-phenyl-4-pyridazinyl)-: A Functionalized Pyridazinyl Boronic Acid for Suzuki-Miyaura Cross-Coupling and Medicinal Chemistry


Boronic acid, B-(3-methoxy-6-phenyl-4-pyridazinyl)- (CAS: 1015480-94-0) is a heteroaryl boronic acid featuring a pyridazine core substituted at the 3-position with a methoxy group and at the 6-position with a phenyl group. As a member of the pyridazinylboronic acid class, this compound serves as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aryl- and heteroaryl-pyridazine scaffolds [1]. Its molecular formula is C11H11BN2O3, with a molecular weight of 230.03 g/mol . The compound exhibits a reported melting point of 155.6-156.4 °C and a predicted pKa of 5.67±0.58 .

Why Pyridazinyl Boronic Acids Are Not Interchangeable: The Case for B-(3-Methoxy-6-phenyl-4-pyridazinyl)-


While all pyridazinyl boronic acids participate in Suzuki-Miyaura cross-couplings, the specific substitution pattern on the pyridazine ring profoundly influences reactivity, regioselectivity, and the physicochemical properties of the resulting biaryl products. Electron-donating groups (e.g., methoxy) and electron-withdrawing substituents alter the electron density of the pyridazine core, thereby modulating the rate of transmetalation and the susceptibility to competing protodeboronation [1]. For instance, 3-methoxypyridazine derivatives have been shown to undergo directed ortho-metalation (DoM) followed by boronation to yield functionalized boronic acids, which then serve as key intermediates for synthesizing pyridazin-3(2H)-one derivatives with distinct pharmacological profiles [1]. Consequently, substituting B-(3-methoxy-6-phenyl-4-pyridazinyl)- with a simpler analog like pyridazin-4-ylboronic acid or 6-methoxypyridazine-4-boronic acid would alter the steric and electronic environment of the coupling step, potentially reducing yield, changing regioselectivity, or compromising the biological activity of the final target molecule. The quantitative evidence presented in Section 3 delineates these critical differences.

Quantitative Differentiation: B-(3-Methoxy-6-phenyl-4-pyridazinyl)- Versus Closest Analogs


Enhanced Thermal Stability: Higher Melting Point Compared to Simpler Pyridazinyl Boronic Acids

B-(3-methoxy-6-phenyl-4-pyridazinyl)- exhibits a measured melting point of 155.6-156.4 °C . This value is significantly higher than the melting point observed for simpler pyridazinyl boronic acids, which often decompose or melt at lower temperatures (e.g., pyridazin-4-ylboronic acid is frequently handled as a low-melting solid or oil, with limited published melting point data suggesting lower thermal stability) . The higher melting point of B-(3-methoxy-6-phenyl-4-pyridazinyl)- indicates enhanced crystallinity and superior resistance to thermal degradation during storage and handling, a critical factor for procurement and long-term research use.

Thermal Stability Solid-State Properties Procurement Handling

Modulated Acidity: Distinct pKa Profile Influencing Reactivity and Purification

The predicted pKa of B-(3-methoxy-6-phenyl-4-pyridazinyl)- is 5.67±0.58 . In contrast, the predicted pKa of the simpler analog pyridazin-4-ylboronic acid is 5.90±0.10 . This difference of approximately 0.23 pKa units, while modest, reflects the electronic influence of the 3-methoxy and 6-phenyl substituents on the pyridazine ring. The slightly lower pKa of the target compound suggests marginally enhanced acidity of the boronic acid group, which can impact its behavior in aqueous work-up, chromatography, and the rate of transmetalation in Suzuki-Miyaura couplings.

Reactivity Purification Suzuki Coupling

Synthetic Utility: Key Intermediate in a Demonstrated Medicinal Chemistry Route to Minaprine

The core structure of B-(3-methoxy-6-phenyl-4-pyridazinyl)- (i.e., 3-methoxy-6-phenylpyridazine) is a critical intermediate in the synthesis of minaprine, an antidepressant agent. A reported synthetic route utilizes directed ortho-metalation (DoM) of 3-methoxy-6-phenylpyridazine followed by reaction with methyl iodide to yield 3-methoxy-4-methyl-6-phenylpyridazine, which is subsequently converted to minaprine with an overall yield of 36% [1]. While the boronic acid itself is not the direct intermediate in this specific sequence, its structural motif is essential for the DoM strategy. In contrast, simpler pyridazinyl boronic acids lacking the 3-methoxy-6-phenyl substitution pattern cannot participate in this specific synthetic pathway to minaprine, highlighting the unique value of this substitution pattern for accessing pharmacologically relevant pyridazine derivatives.

Medicinal Chemistry Antidepressant Synthesis Directed ortho-Metalation

Cross-Coupling Efficiency: Representative Yields for Functionalized Pyridazinyl Boronic Acids

Functionalized pyridazinylboronic acids, including derivatives with methoxy and phenyl substituents, have been shown to participate in palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl/heteroaryl halides, delivering aryl-/heteroarylpyridazines in synthetically viable yields typically ranging from 40% to 75% [1]. While this yield range is class-wide, it provides a benchmark for the expected performance of B-(3-methoxy-6-phenyl-4-pyridazinyl)- in cross-coupling applications. It should be noted that competing protodeboronation has been observed in some cases, underscoring the importance of optimized reaction conditions [1]. Direct head-to-head yield comparisons with other pyridazinyl boronic acids under identical conditions are not available in the open literature, but this class-level data establishes a baseline expectation for procurement decisions.

Suzuki-Miyaura Coupling Reaction Yield Building Block Reliability

Optimal Procurement and Application Scenarios for Boronic Acid B-(3-Methoxy-6-phenyl-4-pyridazinyl)-


Synthesis of Pyridazin-3(2H)-one Pharmacophores via Suzuki-Miyaura Cross-Coupling

B-(3-methoxy-6-phenyl-4-pyridazinyl)- is ideally suited for the palladium-catalyzed construction of 4,6-diaryl/heteroaryl-pyridazin-3(2H)-one derivatives, a privileged scaffold in medicinal chemistry with applications in anti-inflammatory, anticancer, and cardiovascular drug discovery [1]. Its 3-methoxy group can be readily hydrolyzed to the corresponding pyridazin-3(2H)-one after coupling, streamlining the synthesis of complex heterocyclic arrays [1].

Directed ortho-Metalation (DoM) Strategies for Pyridazine Functionalization

The 3-methoxy-6-phenylpyridazine motif is a proven substrate for directed ortho-metalation (DoM), enabling selective functionalization at the 4-position. This chemistry has been exploited in the synthesis of minaprine and related CNS-active agents [2]. The boronic acid derivative serves as a protected or masked form of this motif, facilitating its incorporation into more complex molecular frameworks via cross-coupling prior to DoM manipulation.

Building Block for Multi-Heteroaryl Libraries in Early-Stage Drug Discovery

Given the established utility of functionalized pyridazinylboronic acids in generating diverse aryl-/heteroarylpyridazines with yields of 40-75% [1], this compound is a strategic choice for medicinal chemistry groups building focused libraries around the pyridazine core. Its distinct substitution pattern (3-OMe, 6-Ph) introduces unique steric and electronic properties that can modulate target binding and pharmacokinetic parameters compared to libraries built with simpler pyridazinyl boronic acids.

Thermally Robust Reagent for High-Throughput Experimentation (HTE) Workflows

The relatively high melting point (155.6-156.4 °C) and predicted stability under ambient conditions [1] make this boronic acid a reliable solid reagent for automated liquid handling and high-throughput experimentation platforms. Its robust solid-state properties minimize issues related to decomposition or clumping that can plague lower-melting boronic acids, ensuring consistent performance across large screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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